5-Deasparagine-somatostatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Deasparagine-somatostatin is a modified form of the peptide hormone somatostatin, where the asparagine residue is removedIt is primarily produced in the hypothalamus and the gastrointestinal tract .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Deasparagine-somatostatin involves the selective removal of the asparagine residue from the somatostatin peptide. This can be achieved through enzymatic or chemical methods. Enzymatic methods typically use specific proteases that cleave the peptide bond adjacent to the asparagine residue. Chemical methods may involve the use of reagents such as hydroxylamine or hydrazine under controlled conditions to selectively remove the asparagine residue .
Industrial Production Methods: Industrial production of this compound can be achieved through recombinant DNA technology. This involves the insertion of a gene encoding the modified peptide into a suitable expression system, such as Escherichia coli or yeast. The expressed peptide is then purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: 5-Deasparagine-somatostatin can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol or beta-mercaptoethanol under reducing conditions.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
5-Deasparagine-somatostatin has several scientific research applications, including:
Chemistry: Used to study the structure-activity relationships of somatostatin analogs.
Biology: Investigated for its role in regulating hormone secretion and its interactions with somatostatin receptors.
Medicine: Potential therapeutic applications in treating endocrine disorders and tumors associated with hormonal imbalances.
Industry: Used in the development of diagnostic and therapeutic agents targeting somatostatin receptors.
Mecanismo De Acción
The mechanism of action of 5-Deasparagine-somatostatin involves binding to somatostatin receptors, which are G protein-coupled receptors. Upon binding, these receptors inhibit adenylyl cyclase, reducing intracellular cyclic AMP levels and calcium ion concentrations. This leads to the inhibition of hormone secretion and other cellular processes .
Comparación Con Compuestos Similares
Somatostatin: The parent compound with a complete amino acid sequence.
Octreotide: A synthetic somatostatin analog with a longer half-life.
Pasireotide: Another synthetic analog with higher affinity for certain somatostatin receptor subtypes.
Uniqueness: 5-Deasparagine-somatostatin is unique due to the absence of the asparagine residue, which may alter its binding affinity and selectivity for somatostatin receptors. This modification can provide insights into the structure-activity relationships and potential therapeutic applications of somatostatin analogs .
Propiedades
Número CAS |
54786-81-1 |
---|---|
Fórmula molecular |
C72H98N16O17S2 |
Peso molecular |
1523.8 g/mol |
Nombre IUPAC |
(4R,7S,13S,19S,22S,25S,28S,31S,34R)-19,31-bis(4-aminobutyl)-34-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C72H98N16O17S2/c1-40(75)61(93)77-36-58(92)78-56-38-106-107-39-57(72(104)105)86-68(100)55(37-89)85-71(103)60(42(3)91)88-67(99)53(33-45-23-11-6-12-24-45)84-70(102)59(41(2)90)87-63(95)50(28-16-18-30-74)79-66(98)54(34-46-35-76-48-26-14-13-25-47(46)48)83-65(97)52(32-44-21-9-5-10-22-44)82-64(96)51(31-43-19-7-4-8-20-43)81-62(94)49(80-69(56)101)27-15-17-29-73/h4-14,19-26,35,40-42,49-57,59-60,76,89-91H,15-18,27-34,36-39,73-75H2,1-3H3,(H,77,93)(H,78,92)(H,79,98)(H,80,101)(H,81,94)(H,82,96)(H,83,97)(H,84,102)(H,85,103)(H,86,100)(H,87,95)(H,88,99)(H,104,105)/t40-,41+,42+,49-,50-,51-,52-,53-,54-,55-,56-,57-,59?,60?/m0/s1 |
Clave InChI |
ZIHRAPFYJSDXSV-ROWAAPPRSA-N |
SMILES isomérico |
C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O |
SMILES canónico |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.